molecular formula C21H21N5O3 B2524896 N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946280-37-1

N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B2524896
CAS RN: 946280-37-1
M. Wt: 391.431
InChI Key: VNVRLRALBUZBCX-UHFFFAOYSA-N
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Description

The compound , N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophore elements such as benzimidazole, triazine, and carboxamide groups, which are common in drug design for their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of tripodal-benzimidazole derivatives involves a Schiff base reaction between a triazine derivative and various diamine derivatives . Similarly, benzamide-based heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, have been synthesized through reactions involving benzoyl isothiocyanate, malononitrile, and hydrazine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, UV-vis, and mass spectroscopy . X-ray analysis has also been employed to determine the precise three-dimensional arrangement of atoms within the molecules . These techniques would be essential in confirming the structure of N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in the literature. For example, reactions involving enaminones with amino-substituted pyrazoles or triazoles have led to the formation of various fused heterocycles . These reactions are indicative of the potential chemical transformations that the compound might undergo, which could be useful in further derivatization or functionalization studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. Electrochemical behaviors were investigated using cyclic voltammetry, revealing peaks with characteristic features . The antimicrobial activities of some derivatives were also evaluated, indicating potential biological applications . For the compound , similar studies would be necessary to fully understand its properties and potential applications.

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds similar to the one mentioned, specifically Hoechst 33258 and its analogs, have been extensively studied for their ability to bind to the minor groove of double-stranded DNA. These compounds exhibit specificity for AT-rich sequences and have found utility as fluorescent DNA stains due to their ability to penetrate cells easily. This characteristic has made them valuable in cell biology, particularly for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis, among other applications (Issar & Kakkar, 2013).

Pharmacological Activities

Triazines, a core structure related to the compound , have been the focus of medicinal chemistry due to their wide spectrum of biological activities. Research has demonstrated that triazine derivatives possess antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, making them a versatile scaffold for drug development. This underscores the potential of compounds like N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide in pharmacological research, offering a starting point for the creation of future drugs (Verma, Sinha, & Bansal, 2019).

Advanced Materials Development

The synthesis and study of heterocyclic polymers containing triazine units have been explored for their potential applications in electronics, microelectronics, and membrane technology. These polymers exhibit properties that are essential for the development of materials used in high-tech applications, indicating that compounds with triazine components could play a significant role in material science (Brumǎ, Rusanov, & Belomoina, 2004).

CO2 Capture and Conversion

Research into nitrogen-doped porous polymers, particularly those involving triazine frameworks, has shown promise for CO2 capture due to their high surface area, structural tunability, and stability. These materials are being investigated for their ability to sequester CO2 efficiently, highlighting the environmental applications of triazine-based compounds in tackling challenges related to greenhouse gas emissions (Mukhtar et al., 2020).

Antitumor Activity

Imidazole derivatives, including those with structures related to the target compound, have been reviewed for their antitumor activities. These compounds, through various biological mechanisms, have shown potential in the development of new antitumor drugs, reinforcing the relevance of studying compounds with complex heterocyclic structures in cancer research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Future Directions

The future directions of research on triazine and tetrazine compounds include the development of new classes of antibacterial agents to fight multidrug-resistant pathogens . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

properties

IUPAC Name

N-benzyl-8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-2-29-17-10-8-16(9-11-17)25-12-13-26-20(28)18(23-24-21(25)26)19(27)22-14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRLRALBUZBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

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